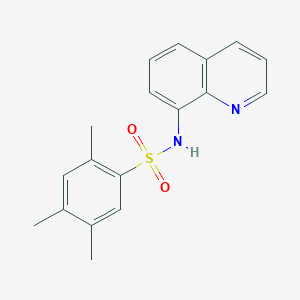

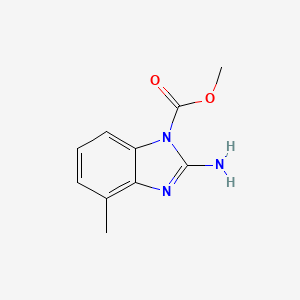

Methyl 2-amino-4-methylbenzimidazole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .Molecular Structure Analysis

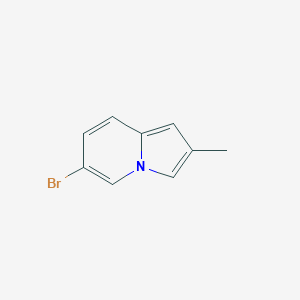

The molecular structure of “Methyl 2-amino-4-methylbenzimidazole-1-carboxylate” consists of a benzimidazole core with a methyl group at the 4-position and a carboxylate group at the 1-position.Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are accelerated in microdroplets . The reaction mechanism is acid-catalyzed and involves the formation of intermediate arylamides . Their dehydration leads to the formation of benzimidazoles in a subsequent thermally enhanced step .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Methyl 2-amino-4-methylbenzimidazole-1-carboxylate finds application in the field of homogeneous catalysis, particularly in the aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters. This process, facilitated by palladium catalysis, enables the formation of 2-oxo-carboxamide type derivatives and carboxamides with excellent yields, showcasing the compound's utility in synthesizing complex organic molecules under both conventional conditions and in ionic liquids (Müller et al., 2005).

Bioremediation and Environmental Science

In environmental science, a novel carbendazim (methyl-1H-benzimidazol-2-ylcarbamate)-hydrolyzing esterase from Nocardioides sp. strain SG-4G demonstrates the potential for enzymatic bioremediation. This enzyme efficiently degrades carbendazim to less harmful compounds, highlighting the relevance of methyl 2-amino-4-methylbenzimidazole-1-carboxylate derivatives in mitigating pollution and enhancing environmental health (Pandey et al., 2010).

Organic Synthesis

The compound is instrumental in organic synthesis, particularly in the assembly of N-substituted 1,3-dihydrobenzimidazol-2-ones. This is achieved through a cascade coupling/cyclization process starting from methyl o-haloarylcarbamates, indicating its versatility in creating functionalized molecules with a range of tolerated groups (Zou et al., 2007).

Agricultural Applications

In agriculture, the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim (methyl-2-benzimidazole carbamate) showcases the application of benzimidazole derivatives in developing advanced formulations for fungicides. These carrier systems offer benefits such as modified release profiles, reduced environmental toxicity, and improved efficiency in preventing fungal diseases in plants (Campos et al., 2015).

Corrosion Inhibition

Methyl 2-amino-4-methylbenzimidazole-1-carboxylate derivatives are studied for their potential as corrosion inhibitors, particularly in protecting steel in NaCl media. Quantum chemical studies reveal that such compounds exhibit high corrosion inhibition efficiencies, supporting their application in industrial settings to extend the lifespan of metal structures (Gece & Bilgiç, 2009).

Zukünftige Richtungen

Benzimidazole derivatives, such as “Methyl 2-amino-4-methylbenzimidazole-1-carboxylate”, have been the focus of many laboratories around the world, including the development of novel and potent benzimidazole-containing drugs . The research and development of benzimidazole-based drugs is an increasingly active and attractive topic in medicinal chemistry .

Eigenschaften

IUPAC Name |

methyl 2-amino-4-methylbenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-4-3-5-7-8(6)12-9(11)13(7)10(14)15-2/h3-5H,1-2H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSJYNCXNJQOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C(=N2)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-methylbenzimidazole-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2770428.png)

![N-[(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-yl]prop-2-enamide](/img/structure/B2770429.png)

![4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2770430.png)

![5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide](/img/structure/B2770434.png)

![2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2770437.png)